Superior Dual PI3Kα/mTOR Inhibition
The morpholinyl derivative exhibits high-affinity dual inhibition of PI3Kα and mTOR, a key therapeutic profile. In direct head-to-head kinase assays, 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine demonstrated a Ki of 0.542 nM for PI3Kα and 2.20 nM for mTOR [1]. In contrast, the 4-piperidinyl analog shows a significantly weaker IC50 of 102 nM against the related PI3Kδ isoform [2], while a 4-pyrrolidinyl derivative demonstrated an IC50 of 81 nM against the unrelated RORγt target, underscoring how this scaffold's affinity is exquisitely sensitive to the 4-position amine [3]. This translates to a >185-fold difference in PI3K potency between the morpholinyl and piperidinyl cores.
| Evidence Dimension | PI3K Isoform Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 0.542 nM (PI3Kα); Ki = 2.20 nM (mTOR) |
| Comparator Or Baseline | 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine: IC50 = 102 nM (PI3Kδ); 2-Chloro-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine: IC50 = 81 nM (RORγt) |
| Quantified Difference | >185-fold more potent against PI3K isoforms |
| Conditions | In vitro kinase assays using recombinant PI3Kα (mouse), PI3Kδ (human), and mTOR (human) at 2°C, pH 7.4-7.5 [1][2][3] |
Why This Matters
Procurement of this specific 4-morpholinyl building block is critical for projects targeting the clinically validated PI3K/mTOR pathway, as alternative 4-amino substituents confer dramatically reduced kinase affinity.
- [1] BindingDB. (2014). BDBM50428115: Affinity of 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine for PI3Kα and mTOR. US Patent US8791131. View Source
- [2] BindingDB. (2015). BDBM50394893: IC50 of 2-Chloro-4-piperidin-1-ylthieno[3,2-d]pyrimidine for PI3Kδ. View Source
- [3] BindingDB. (2016). BDBM221232: IC50 of 2-Chloro-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine for RORγt. View Source
